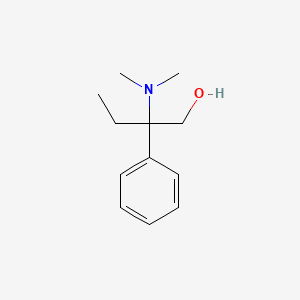

2-(Dimethylamino)-2-phenylbutan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(dimethylamino)-2-phenylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-4-12(10-14,13(2)3)11-8-6-5-7-9-11/h5-9,14H,4,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDCWNZJOVSBOLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)(C1=CC=CC=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90959891 | |

| Record name | 2-(Dimethylamino)-2-phenylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90959891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39068-94-5 | |

| Record name | 2-(Dimethylamino)-2-phenylbutanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39068-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2RS)-2-(Dimethylamino)-2-phenylbutanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039068945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Dimethylamino)-2-phenylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90959891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-(dimethylamino)-β-ethylphenethyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2RS)-2-(DIMETHYLAMINO)-2-PHENYLBUTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IM2T99PCL3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Dimethylamino)-2-phenylbutan-1-ol from Propiophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic route for 2-(dimethylamino)-2-phenylbutan-1-ol, a valuable chiral auxiliary and synthetic intermediate, starting from propiophenone. The primary and most industrially viable method proceeds through a multi-step synthesis involving a key α-aminonitrile intermediate, a variation of the Strecker synthesis. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes diagrams to illustrate the reaction pathway.

Overview of the Synthetic Pathway

The synthesis of this compound from propiophenone is a four-step process. This pathway is favored for its relatively mild conditions and high yields.[1][2] The overall transformation can be summarized as follows:

-

Addition Reaction (Strecker-type Synthesis): Propiophenone reacts with sodium cyanide and dimethylamine to form the α-aminonitrile, 2-(N,N-dimethylamino)-2-phenylbutyronitrile.[1][3]

-

Hydrolysis: The nitrile group is hydrolyzed under basic conditions to yield 2-(N,N-dimethylamino)-2-phenylbutyric acid.[1][3]

-

Esterification: The resulting carboxylic acid is esterified to produce the corresponding ester, for example, methyl or ethyl 2-(N,N-dimethylamino)-2-phenylbutyrate.[1][3]

-

Reduction: The final step involves the reduction of the ester to the target alcohol, this compound.[1][3]

An alternative, though less common for large-scale production, involves the formation of an epoxide intermediate.[3][4] This guide will focus on the more established nitrile-based pathway.

Reaction Mechanism and Experimental Protocols

Step 1: Synthesis of 2-(N,N-dimethylamino)-2-phenylbutyronitrile

This initial step is a nucleophilic addition reaction where an iminium ion, formed in situ from propiophenone and dimethylamine, is attacked by a cyanide nucleophile.[3] The reaction is typically performed under elevated pressure and temperature in a sealed autoclave.[1][3]

Experimental Protocol:

A detailed experimental procedure is provided in the following patent literature.[1][5] In a 1L autoclave, the following reagents are combined:

-

Propiophenone: 100 g (0.75 mol)

-

Sodium Cyanide: 45 g (0.91 mol)

-

40% Dimethylamine in Methanol: 337 g

-

Water: 140 g

The mixture is stirred for 30 minutes, after which the temperature is raised. The reaction is maintained at a pressure of 0.3 MPa and a temperature of 60-80°C for 8 hours.[1][5] Upon completion, the reaction mixture is cooled, and the pressure is released. The product is then isolated through filtration and washing.

Quantitative Data:

| Parameter | Value | Reference |

| Propiophenone | 100 g (0.75 mol) | [1][5] |

| Sodium Cyanide | 42-45 g (0.85-0.91 mol) | [1][5] |

| 40% Dimethylamine (Methanol) | 330-337 g | [1][5] |

| Water | 140 g | [1][5] |

| Temperature | 60-80 °C | [3][5] |

| Pressure | 0.2–0.4 MPa | [2][3] |

| Reaction Time | 8 hours | [1][5] |

| Typical Yield | 83-84% | [1][3] |

| Purity (HPLC) | 99.3% | [1] |

Step 2: Hydrolysis of 2-(N,N-dimethylamino)-2-phenylbutyronitrile

The nitrile intermediate is hydrolyzed to a carboxylic acid. This is achieved by refluxing the nitrile in a basic solution.[1][2]

Experimental Protocol:

The 2-(N,N-dimethylamino)-2-phenylbutyronitrile is refluxed in an aqueous solution with a pH maintained at or above 12, typically using sodium hydroxide.[1][2] The completion of the reaction yields 2-(N,N-dimethylamino)-2-phenylbutyric acid.

Step 3: Esterification of 2-(N,N-dimethylamino)-2-phenylbutyric Acid

The carboxylic acid is then converted to an ester to facilitate the final reduction. This is a standard Fischer esterification reaction.

Experimental Protocol:

The 2-(N,N-dimethylamino)-2-phenylbutyric acid is refluxed with an alcohol, such as ethanol, in the presence of a catalytic amount of concentrated sulfuric acid.[1][3] This reaction produces the corresponding ester, 2-(N,N-dimethylamino)-2-phenylbutyrate.

Step 4: Reduction of 2-(N,N-dimethylamino)-2-phenylbutyrate

The final step is the reduction of the ester to the primary alcohol.

Experimental Protocol:

The 2-(N,N-dimethylamino)-2-phenylbutyrate is treated with a suitable reducing agent in an appropriate solvent.[1] While the patent literature mentions mixing the ester with a reducing agent and water, common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in a suitable solvent like tetrahydrofuran (THF) or ethanol.[1][3]

Visualizing the Synthesis Pathway

The following diagrams illustrate the overall workflow and the chemical transformation.

References

- 1. Method of preparing 2-(N, N- dimethylamino)-2 phenyl butanol - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN103896782B - The method of preparation 2-(N, N-dimethylamino)-2 phenylbutanol - Google Patents [patents.google.com]

- 3. This compound | 39068-94-5 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. CN103896782A - Method of preparing 2-(N, N- dimethylamino)-2 phenyl butanol - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(dimethylamino)-2-phenylbutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 2-(dimethylamino)-2-phenylbutan-1-ol. This tertiary amino alcohol is a key chemical intermediate, notably in the synthesis of the spasmolytic drug Trimebutine. This document consolidates available data on its chemical identity, physical and chemical properties, and provides a detailed experimental protocol for its multi-step synthesis. All quantitative data is presented in structured tables for clarity and comparative purposes. Additionally, a visual representation of the synthetic workflow is provided using the DOT language.

Chemical Identity and Structure

This compound is a chiral molecule with a stereocenter at the second carbon of the butane chain. This carbon is bonded to a dimethylamino group, a phenyl group, an ethyl group, and a hydroxymethyl group.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 39068-94-5 |

| Molecular Formula | C₁₂H₁₉NO |

| Molecular Weight | 193.29 g/mol |

| Canonical SMILES | CCC(CO)(C1=CC=CC=C1)N(C)C |

| InChI Key | JDCWNZJOVSBOLK-UHFFFAOYSA-N |

| Synonyms | 2-Dimethylamino-2-phenyl-1-butanol, β-(dimethylamino)-β-ethylphenethyl alcohol, Trimebutine Impurity A |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and reaction chemistry. The available data, including experimentally determined and predicted values, are summarized below.

Physical Properties

| Property | Value | Source |

| Physical State | Liquid | Experimental |

| Boiling Point | 278.1 °C at 760 mmHg | Experimental |

| Density | 0.996 g/cm³ | Experimental |

| Flash Point | 97 °C | Experimental |

| Refractive Index | 1.522 | Experimental |

| Melting Point | Not available | - |

Chemical Properties

| Property | Value | Source |

| pKa (Strongest Basic) | 9.21 | Predicted |

| logP | 2.12 | Predicted |

| Water Solubility | 7.25 mg/mL | Predicted |

| Solubility | Slightly soluble in Chloroform, Dichloromethane, DMSO, and Methanol | Experimental |

| Hydrogen Bond Donor Count | 1 | - |

| Hydrogen Bond Acceptor Count | 2 | - |

| Rotatable Bond Count | 4 | - |

Synthesis Methodology

The most commonly cited synthesis of this compound is a four-step process commencing with a Strecker-type reaction, followed by hydrolysis, esterification, and final reduction.

Synthesis Workflow Diagram

Caption: Multi-step synthesis of this compound.

Detailed Experimental Protocols

The following protocols are a synthesis of methodologies described in the patent literature.

Step 1: Synthesis of 2-(N,N-dimethylamino)-2-phenylbutyronitrile

-

To a 1L autoclave, add 100g (0.75 mol) of propiophenone, 45g (0.91 mol) of sodium cyanide, 337g of a 40% dimethylamine solution in methanol, and 140g of water.

-

Seal the autoclave and stir the mixture for 30 minutes at room temperature.

-

Heat the mixture to 60-80°C and maintain a pressure of 0.3 MPa for 8 hours.

-

After the reaction, cool the autoclave to 30°C and release the pressure.

-

Pour the contents into a beaker and rinse the autoclave with water.

-

Cool the combined solution to 10°C and collect the precipitate by filtration.

-

Wash the filter cake with water and dry to yield the nitrile intermediate.

Step 2: Hydrolysis to 2-(N,N-dimethylamino)-2-phenylbutyric acid

-

In a round-bottom flask equipped with a reflux condenser, suspend the 2-(N,N-dimethylamino)-2-phenylbutyronitrile from the previous step in water.

-

Add a solution of sodium hydroxide to adjust the pH to ≥ 12.

-

Heat the mixture to reflux and maintain for 12 hours.

-

Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry.

Step 3: Esterification to 2-(N,N-dimethylamino)-2-phenylbutyrate

-

To a round-bottom flask, add the 2-(N,N-dimethylamino)-2-phenylbutyric acid, an excess of ethanol, and a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for 15 hours.

-

After cooling, neutralize the mixture with a base (e.g., sodium bicarbonate solution).

-

Extract the ester with an organic solvent (e.g., diethyl ether).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

Step 4: Reduction to this compound

-

Dissolve the 2-(N,N-dimethylamino)-2-phenylbutyrate in a suitable solvent such as isopropanol.

-

Slowly add a reducing agent, such as sodium borohydride, in portions while maintaining the temperature.

-

Stir the reaction mixture at room temperature for 6 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., toluene).

-

Wash the organic layer with saturated aqueous ammonium chloride and then with water until neutral.

-

Dry the organic layer, filter, and concentrate under reduced pressure to yield the final product, this compound.

Analytical Characterization

A combination of spectroscopic techniques is essential for the structural elucidation and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The electrospray ionization (ESI) mass spectrum is expected to show a molecular ion peak [M+H]⁺ at an m/z corresponding to the molecular formula.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the O-H stretch of the alcohol and C-N stretching of the tertiary amine.

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the synthesized compound.

Biological Activity and Applications

Currently, there is limited direct research on the biological activity of this compound itself. Its primary significance lies in its role as a key intermediate in the synthesis of Trimebutine, a non-competitive spasmolytic agent that acts on the gastrointestinal tract. The structural similarity to Trimebutine suggests a potential for related biological activities, though this has not been extensively explored. It is also identified as an impurity in Trimebutine maleate preparations.

Conclusion

This technical guide has synthesized the available information on the physicochemical properties of this compound. While many of its physical properties have been experimentally determined, key chemical descriptors such as pKa and logP rely on predicted values, highlighting an area for further experimental investigation. The provided multi-step synthesis protocol, derived from patent literature, offers a comprehensive pathway for its laboratory preparation. The characterization data underscores the importance of modern analytical techniques in verifying the identity and purity of this important chemical intermediate. Future research could focus on the experimental determination of its chemical properties and the exploration of its potential biological activities.

An In-depth Technical Guide on the Putative Mechanism of Action of 2-(dimethylamino)-2-phenylbutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on the mechanism of action of 2-(dimethylamino)-2-phenylbutan-1-ol is limited. This document infers its potential pharmacological activities based on its role as a known metabolite of the multimodal gastrointestinal drug, Trimebutine. The presented data and pathways primarily reflect the established pharmacology of Trimebutine and its active metabolite, N-desmethyltrimebutine (nor-trimebutine).

Executive Summary

This compound is a tertiary amino alcohol and a recognized metabolite of Trimebutine, a drug used to treat irritable bowel syndrome (IBS) and other functional gastrointestinal disorders.[1][2] While direct pharmacological studies on this compound are scarce, its structural relationship to Trimebutine and its other metabolites suggests a potential interaction with a similar spectrum of biological targets. This guide synthesizes the known mechanisms of Trimebutine to propose a putative mechanism of action for this compound, focusing on its potential role as a modulator of opioid receptors and ion channels within the enteric nervous system.

Inferred Pharmacological Profile

Based on the pharmacology of Trimebutine, this compound is likely to possess some degree of activity at the following targets:

-

Opioid Receptors: Trimebutine and its primary metabolite, nor-trimebutine, are agonists at μ (mu), δ (delta), and κ (kappa) opioid receptors in the gastrointestinal tract.[2] This interaction is central to Trimebutine's ability to modulate gut motility and visceral sensitivity.

-

Ion Channels: Trimebutine has been shown to modulate the activity of voltage-gated sodium, calcium, and potassium channels.[2][3] This activity contributes to its spasmolytic and local anesthetic effects.

-

Muscarinic Receptors: A non-selective antagonist effect on muscarinic acetylcholine receptors (mAChRs) has been reported for Trimebutine and nor-trimebutine, which may contribute to its antispasmodic properties.[2]

The core structure of this compound forms the backbone of Trimebutine and nor-trimebutine, suggesting that it may retain some affinity for these targets, albeit likely with different potencies.

Data Presentation: Quantitative Analysis of Trimebutine and Nor-trimebutine

The following tables summarize the quantitative data for the binding affinities and functional activities of Trimebutine and its active metabolite, nor-trimebutine. This data serves as a benchmark for the potential activity of this compound.

Table 1: Opioid Receptor Binding Affinities

| Compound | Receptor Subtype | Ki (μM) | Source |

| Trimebutine | μ (mu) | 0.075 | [3] |

| δ (delta) | 0.9 | [3] | |

| κ (kappa) | 1.09 | [3] | |

| Nor-trimebutine | μ (mu) | 0.15 | [3] |

| δ (delta) | 0.47 | [3] | |

| κ (kappa) | 0.6 | [3] |

Table 2: Ion Channel Activity

| Compound | Ion Channel | Action | IC50 (μM) | Source |

| Trimebutine | Voltage-gated Na+ channels | Block | 0.83 | [3] |

| Nor-trimebutine | Voltage-gated Na+ channels | Block | 1.23 | [3] |

| Trimebutine | Voltage-gated K+ channels | Block | 23 | [3] |

| Trimebutine | L-type Ca2+ channels | Inhibition | >10 | [4] |

Experimental Protocols

To elucidate the precise mechanism of action of this compound, the following experimental protocols, adapted from studies on Trimebutine, would be essential.

Radioligand Binding Assays for Opioid Receptors

Objective: To determine the binding affinity (Ki) of this compound for μ, δ, and κ opioid receptors.

Methodology:

-

Membrane Preparation: Prepare crude membrane fractions from guinea pig brain tissue or from cell lines expressing recombinant human opioid receptors.

-

Incubation: Incubate the membrane preparations with a specific radioligand for each receptor subtype (e.g., [3H]-DAMGO for μ, [3H]-Naltrindole for δ, [3H]-U69,593 for κ) in the presence of varying concentrations of this compound.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Patch-Clamp Electrophysiology for Ion Channel Modulation

Objective: To assess the effects of this compound on voltage-gated sodium, potassium, and calcium channels.

Methodology:

-

Cell Culture: Use primary cultures of dorsal root ganglion (DRG) neurons or cell lines stably expressing the ion channel of interest.

-

Recording: Employ the whole-cell patch-clamp technique to record ionic currents.

-

Voltage Protocols: Apply specific voltage protocols to elicit and isolate the currents of interest (e.g., depolarizing steps to activate sodium and calcium channels, and specific voltage ramps for potassium channels).

-

Drug Application: Perfuse the cells with varying concentrations of this compound and record the changes in current amplitude and kinetics.

-

Data Analysis: Construct concentration-response curves to determine the IC50 for the inhibition of each ion channel current.

Visualizations

Signaling Pathways

The following diagrams illustrate the established signaling pathways of Trimebutine, which are the hypothesized targets for this compound.

Caption: Putative opioid receptor signaling pathway for this compound.

Caption: Inferred ion channel modulation by this compound.

Experimental Workflow

Caption: Proposed experimental workflow for mechanism of action determination.

Conclusion and Future Directions

While the direct mechanism of action of this compound remains to be experimentally defined, its structural identity as a core component and metabolite of Trimebutine provides a strong basis for hypothesizing its pharmacological targets. It is plausible that this compound contributes to the overall therapeutic effect of Trimebutine through weak interactions with opioid receptors and ion channels in the enteric nervous system.

Future research should focus on conducting the outlined experimental protocols to quantify the binding affinities and functional activities of this compound at these targets. Such studies would not only elucidate the specific role of this metabolite but also contribute to a more comprehensive understanding of the structure-activity relationships of this class of compounds and inform the development of new therapeutics for gastrointestinal disorders.

References

Spectroscopic Analysis of 2-(Dimethylamino)-2-phenylbutan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 2-(dimethylamino)-2-phenylbutan-1-ol, a significant intermediate in the synthesis of pharmaceuticals such as Trimebutine.[1][2] The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra.

Spectroscopic Data Summary

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques that confirm its molecular structure, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment Interpretation |

| 7.2–7.5 | m | Aromatic protons (C₆H₅) |

| 4.8–5.2 | br s | Hydroxyl proton (-OH) |

| 2.2–2.4 | s | Dimethylamino protons (-N(CH₃)₂) |

Spectra acquired in DMSO-d₆.[1]

¹³C NMR Data

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Interpretation |

| 3500-3200 (Broad) | O-H Stretch, H-bonded | Hydroxyl (-OH) group |

| > 3000 | C-H Stretch | Aromatic C-H |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1250-1020 | C-N Stretch | Tertiary Amine (C-N) |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

| m/z | Ion Type | Interpretation |

| 193.29 | [M]⁺ | Molecular Ion (Average Mass) |

| 193.146664236 | [M]⁺ | Monoisotopic Molecular Ion |

| 194.15395 | [M+H]⁺ | Protonated Molecular Ion |

Experimental Protocols

The following are generalized experimental methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher.

-

Data Acquisition:

-

For ¹H NMR, the spectral width is set to encompass all expected proton resonances. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be prepared and a drop placed on a salt plate, allowing the solvent to evaporate.

-

Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrophotometer.

-

Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument records the interferogram, which is then Fourier transformed to produce the final spectrum of transmittance or absorbance versus wavenumber.

-

Data Processing: The final spectrum is typically baseline corrected.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI) or electron ionization (EI), is used.

-

Data Acquisition:

-

For ESI, the sample solution is introduced into the ion source, where it is nebulized and ionized to form predominantly protonated molecules [M+H]⁺.

-

For EI, the sample is introduced into the source where it is vaporized and bombarded with a high-energy electron beam, leading to the formation of the molecular ion [M]⁺ and various fragment ions.

-

-

Data Analysis: The mass-to-charge ratios (m/z) of the resulting ions are measured by the mass analyzer. The resulting mass spectrum provides the molecular weight and, in the case of EI, a characteristic fragmentation pattern that can be used for structural elucidation.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Conclusion

The spectroscopic data presented in this guide, including ¹H NMR, IR, and MS, are essential for the unambiguous identification and characterization of this compound. The provided experimental protocols offer a foundation for researchers to obtain reliable and reproducible data. This information is critical for quality control in synthetic processes and for the development of new pharmaceuticals.

References

CAS number 39068-94-5 chemical properties and structure

An In-depth Technical Guide to 2-(Dimethylamino)-2-phenylbutan-1-ol (CAS 39068-94-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by CAS number 39068-94-5, is a tertiary amino alcohol of significant interest in pharmaceutical synthesis.[1] Its structure, featuring a chiral center, a dimethylamino group, and a primary alcohol, makes it a versatile intermediate for the synthesis of more complex molecules.[1] This compound is principally recognized as a key precursor and a European Pharmacopoeia (EP) impurity of Trimebutine, a drug used to treat irritable bowel syndrome and other functional gastrointestinal disorders.[2][3][4] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and its role in pharmaceutical manufacturing.

Chemical Structure and Identification

The molecule possesses a stereogenic center at the C2 carbon, which is a quaternary carbon bonded to a phenyl group, an ethyl group, a dimethylamino group, and a hydroxymethyl group.[1] This means the compound can exist as a pair of enantiomers ((R)- and (S)-2-(dimethylamino)-2-phenylbutan-1-ol).[1]

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 39068-94-5[2] |

| IUPAC Name | This compound[5] |

| Molecular Formula | C₁₂H₁₉NO[2] |

| Molecular Weight | 193.29 g/mol [6] |

| InChI Key | JDCWNZJOVSBOLK-UHFFFAOYSA-N[1] |

| Canonical SMILES | CCC(CO)(C1=CC=CC=C1)N(C)C[2] |

| Synonyms | β-(dimethylamino)-β-ethylphenethyl alcohol, Trimebutine EP Impurity A, (2RS)-2-(Dimethylamino)-2-phenylbutanol[2][3] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, purification, and reaction optimization. The presence of the dimethylamino group imparts basic properties, while the phenyl group contributes to its hydrophobicity.[1]

Table 2: Physicochemical Data

| Property | Value | Source |

| Appearance | Liquid | [7] |

| Density | 0.996 g/cm³ | [2][7] |

| Boiling Point | 278.1 °C at 760 mmHg | [2][7] |

| Flash Point | 97 °C | [2] |

| Water Solubility | 7.25 mg/mL (Predicted) | [5] |

| logP | 2.12 (Predicted) | [5] |

| pKa (Strongest Acidic) | 14.68 (Predicted) | [5] |

| pKa (Strongest Basic) | 9.21 (Predicted) | [5] |

| Refractive Index | 1.522 | [2] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [2][6] |

| Solubility | Slightly soluble in Chloroform, Dichloromethane, DMSO, Methanol | [2] |

Experimental Protocols

The synthesis of this compound is a multi-step process, often starting from propiophenone. The following protocols are based on methodologies described in patent literature.[8][9][10]

Synthesis of this compound

A common and well-documented method for synthesizing the title compound involves a four-step sequence starting from propiophenone.[1][8]

Step 1: Preparation of 2-(N,N-dimethylamino)-2-phenylbutyronitrile (Strecker-type Reaction)

-

Materials: Propiophenone (100g, 0.75 mol), sodium cyanide (45g, 0.91 mol), 40% dimethylamine in methanol solution (337g), water (140g).[8]

-

Protocol:

-

Charge a 1L autoclave with propiophenone, sodium cyanide, the dimethylamine solution, and water.[8]

-

Seal the autoclave and stir the mixture for 30 minutes at ambient temperature.[8]

-

Heat the mixture to 60-80°C and maintain a pressure of 0.3 MPa for 8 hours to facilitate the addition reaction.[8][9]

-

After the reaction, cool the autoclave to 30°C and release the pressure.[8]

-

Pour out the contents and rinse the vessel with water, bringing the total volume to 1200ml.[8]

-

Cool the aqueous mixture to 10°C using an ice-salt bath to precipitate the product.[8]

-

Filter the mixture, wash the filter cake with water, and dry to obtain 2-(N,N-dimethylamino)-2-phenylbutyronitrile.[8]

-

Step 2: Hydrolysis to 2-(N,N-dimethylamino)-2-phenylbutyric acid

-

Protocol:

-

The nitrile intermediate from Step 1 is hydrolyzed under basic conditions.[10]

-

The reaction is carried out by refluxing the nitrile in an aqueous solution with a pH value maintained at ≥ 12 (e.g., using sodium hydroxide).[10]

-

The reaction proceeds for 8-16 hours until completion to yield 2-(N,N-dimethylamino)-2-phenylbutyric acid.[9]

-

Step 3: Esterification to 2-(N,N-dimethylamino)-2-phenylbutyrate

-

Protocol:

-

The carboxylic acid from Step 2 is mixed with an alcohol (e.g., ethanol) and concentrated sulfuric acid.[10]

-

The mixture is refluxed for 12-20 hours to perform the esterification.[9]

-

After completion, the mixture is cooled, diluted with water, and the pH is adjusted to 8 with sodium carbonate.[9]

-

The ester product is extracted with a solvent like toluene, washed, dried, and concentrated.[9]

-

Step 4: Reduction to this compound

-

Protocol:

-

The ester from Step 3 is reduced to the primary alcohol.[1]

-

A reducing agent such as sodium borohydride is used for this transformation.[11]

-

The ester is mixed with the reducing agent and water in an appropriate organic solvent (e.g., isopropanol).[9]

-

The reaction is carried out at an elevated temperature (e.g., 60-75°C) for several hours.[11][12]

-

After completion, the solvent is removed by distillation, and the product is extracted, purified by vacuum distillation to yield this compound.[11][12]

-

Synthesis of Trimebutine from this compound

This compound serves as the direct precursor for the synthesis of Trimebutine via esterification.[1]

-

Materials: this compound (17.3g), 3,4,5-trimethoxybenzoic acid (21g), sulfuric acid (0.5g), toluene (200ml).[12]

-

Protocol:

-

In a 500ml four-neck flask, combine this compound, 3,4,5-trimethoxybenzoic acid, sulfuric acid, and toluene.[12]

-

Heat the mixture to reflux and remove water using a water separator for 6 hours.[12]

-

Cool the reaction mixture to 50°C and reduce the volume of toluene to approximately 50ml under reduced pressure.[12]

-

Further cool the mixture to 10°C and stir for 2 hours to induce crystallization.[12]

-

Filter the solid and dry to obtain Trimebutine.[12]

-

Biological Context and Significance

This compound is primarily significant in a pharmacological context as a metabolite and key intermediate of Trimebutine.[5][7] Trimebutine is a spasmolytic agent that regulates intestinal motility and is used to treat irritable bowel syndrome (IBS).[1][7] It is believed to exert its effects by causing a premature activation of phase III of the migrating motor complex in the digestive tract.[7] The biological activity of derivatives of this compound is an area of research, particularly concerning their potential impact on gastrointestinal functions.[1] Due to the structural similarity, it is plausible that the compound itself may possess some degree of spasmolytic activity, though this is not extensively documented.[1]

Visualizations

Synthesis Workflow

The following diagram illustrates the multi-step synthesis of this compound from propiophenone.

Caption: Multi-step synthesis of this compound.

Relationship to Trimebutine

This diagram shows the role of this compound as a precursor and impurity in the context of the drug Trimebutine.

Caption: Role as a precursor and impurity of Trimebutine.

References

- 1. This compound | 39068-94-5 | Benchchem [benchchem.com]

- 2. This compound|lookchem [lookchem.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. 39068-94-5|this compound|BLD Pharm [bldpharm.com]

- 7. 2-(Dimethylamino)-2-phenyl Butan-1-ol CAS 39068-94-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. Method of preparing 2-(N, N- dimethylamino)-2 phenyl butanol - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN103896782A - Method of preparing 2-(N, N- dimethylamino)-2 phenyl butanol - Google Patents [patents.google.com]

- 10. CN103896782B - The method of preparation 2-(N, N-dimethylamino)-2 phenylbutanol - Google Patents [patents.google.com]

- 11. CN102276487A - Preparation method of trimebutine - Google Patents [patents.google.com]

- 12. CN102276487B - Preparation method of trimebutine - Google Patents [patents.google.com]

solubility profile of 2-(dimethylamino)-2-phenylbutan-1-ol in common lab solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for 2-(dimethylamino)-2-phenylbutan-1-ol (CAS No: 39068-94-5). Due to a notable absence of published quantitative solubility data for this compound in peer-reviewed literature, this document summarizes the existing qualitative and predicted data. Furthermore, it offers detailed, generalized experimental protocols for determining the solubility of this compound in common laboratory solvents, addressing the current information gap.

Core Compound Information

| Parameter | Value | Reference |

| Chemical Name | This compound | |

| Synonyms | Trimebutine Impurity A, β-(dimethylamino)-β-ethylphenethyl alcohol | [1] |

| CAS Number | 39068-94-5 | [1][2][3][4][5] |

| Molecular Formula | C₁₂H₁₉NO | [2][6] |

| Molecular Weight | 193.29 g/mol | [6] |

| Appearance | Liquid | [7] |

Solubility Data

Direct, experimentally determined quantitative solubility data for this compound is limited. The following table summarizes the available qualitative and computationally predicted data.

| Solvent | CAS Number | Solubility | Data Type |

| Water | 7732-18-5 | 7.25 mg/mL | Predicted |

| Chloroform | 67-66-3 | Slightly Soluble | Qualitative[2] |

| Dichloromethane | 75-09-2 | Slightly Soluble | Qualitative[2] |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Slightly Soluble | Qualitative[2] |

| Methanol | 67-56-1 | Slightly Soluble | Qualitative[2] |

| Ethanol | 64-17-5 | Data Not Available | - |

| Acetone | 67-64-1 | Data Not Available | - |

| Acetonitrile | 75-05-8 | Data Not Available | - |

Experimental Protocols for Solubility Determination

Given the lack of comprehensive data, the following protocols are provided as standardized methods for determining the solubility of this compound in various laboratory solvents.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility.

Objective: To determine if the compound is soluble, partially soluble, or insoluble in a given solvent at a specific concentration.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO, etc.)

-

Small test tubes or vials

-

Vortex mixer

-

Pipettes and analytical balance

Procedure:

-

Add 1 mL of the selected solvent to a clean test tube.

-

Weigh approximately 10 mg of this compound and add it to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution against a dark background.

-

Soluble: The solution is clear with no visible particles.

-

Partially Soluble: The solution is cloudy or contains suspended particles.

-

Insoluble: The compound remains as a separate phase (e.g., undissolved liquid droplets).

-

-

Record the observations.

Quantitative Solubility Determination (Shake-Flask Method)

This is a widely accepted method for determining equilibrium solubility.

Objective: To determine the precise concentration of a saturated solution of the compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvents

-

Screw-cap vials or flasks

-

Shaking incubator or orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., 5 mL). An excess is necessary to ensure a saturated solution is formed.

-

Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow undissolved material to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the quantitative solubility of this compound.

Caption: Workflow for Quantitative Solubility Determination.

This guide underscores the necessity for experimental determination of the solubility of this compound to support research and development activities. The provided protocols offer a robust framework for generating this critical data.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound|lookchem [lookchem.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. This compound | 39068-94-5 | Benchchem [benchchem.com]

- 5. 39068-94-5|this compound|BLD Pharm [bldpharm.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. 2-(Dimethylamino)-2-phenyl Butan-1-ol CAS 39068-94-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

Chiral Properties of 2-(Dimethylamino)-2-phenylbutan-1-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Dimethylamino)-2-phenylbutan-1-ol is a chiral tertiary amino alcohol that holds significance as a key intermediate and metabolite in the synthesis and metabolism of Trimebutine, a drug utilized for the management of irritable bowel syndrome (IBS) and other functional gastrointestinal disorders.[1] The molecule possesses a stereogenic center at the C2 carbon, which is a quaternary carbon atom bonded to a phenyl group, an ethyl group, a dimethylamino group, and a hydroxymethyl group. This structural feature results in the existence of two enantiomers, (R)- and (S)-2-(dimethylamino)-2-phenylbutan-1-ol. The stereochemistry of this compound is of critical importance as enantiomers of a chiral drug can exhibit markedly different pharmacological activities and metabolic profiles. While extensive research on the individual enantiomers of this compound is not widely published, the known stereospecific actions of its parent compound, Trimebutine, and its primary metabolite, nor-trimebutine, underscore the potential for differential biological effects of its own stereoisomers. This guide provides a comprehensive overview of the synthesis, chiral properties, and biological significance of this compound.

Physicochemical Properties

A summary of the key physicochemical properties for racemic this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₁₉NO |

| Molecular Weight | 193.29 g/mol |

| CAS Number | 39068-94-5 |

| Appearance | Liquid |

| Boiling Point | 278.1 °C at 760 mmHg |

| Density | 0.996 g/cm³ |

| Flash Point | 97 °C |

| Refractive Index | 1.522 |

Experimental Protocols

Synthesis of Racemic this compound

A common and well-documented method for the synthesis of racemic this compound proceeds through a multi-step pathway involving a nitrile intermediate.[1][2][3]

Step 1: Synthesis of 2-(N,N-dimethylamino)-2-phenylbutyronitrile

-

In a 1L autoclave, combine 100g of propiophenone (0.75 mol), 45g of sodium cyanide (0.91 mol), 337g of a 40% dimethylamine solution in methanol, and 140g of water.[2]

-

Seal the autoclave and stir the mixture for 30 minutes at room temperature.

-

Heat the mixture to 80°C and maintain a pressure of 0.3 MPa for 8 hours to carry out the addition reaction.[2]

-

After the reaction, cool the autoclave to 30°C and release the pressure.

-

Transfer the reaction mixture and rinse the autoclave with water, adjusting the total volume to 1200ml.

Step 2: Hydrolysis to 2-(N,N-dimethylamino)-2-phenylbutyric acid

-

To the resulting solution of 2-(N,N-dimethylamino)-2-phenylbutyronitrile, add a sodium hydroxide solution to adjust the pH to ≥ 12.

-

Heat the mixture to reflux and maintain for a period sufficient to ensure complete hydrolysis of the nitrile.

-

After cooling, acidify the reaction mixture to precipitate the 2-(N,N-dimethylamino)-2-phenylbutyric acid.

-

Isolate the solid product by filtration and dry.

Step 3: Esterification to 2-(N,N-dimethylamino)-2-phenylbutyrate

-

Combine the 2-(N,N-dimethylamino)-2-phenylbutyric acid with ethanol and a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture to effect esterification. The removal of water can be employed to drive the reaction to completion.

-

After the reaction is complete, neutralize the mixture and extract the ester with a suitable organic solvent.

-

Purify the 2-(N,N-dimethylamino)-2-phenylbutyrate by distillation under reduced pressure.

Step 4: Reduction to 2-(N,N-dimethylamino)-2-phenylbutan-1-ol

-

In a four-necked flask, dissolve 125g of 2-(N,N-dimethylamino)-2-phenylbutyrate in 300g of isopropanol and stir under cooling.[3]

-

Slowly add 36g of a borane reducing agent, such as sodium borohydride, in portions.[3]

-

Carefully add 60g of water dropwise and continue the reduction reaction at room temperature for 6 hours.[3]

-

Upon completion, add 200ml of a saturated sodium chloride solution and stir for 30 minutes.

-

Separate the organic layer and extract the aqueous layer with toluene.

-

Wash the combined organic layers with saturated aqueous ammonium chloride until neutral, then concentrate to yield the target product, 2-(N,N-dimethylamino)-2-phenylbutan-1-ol.[3]

Chiral Resolution of Racemic this compound

General Protocol using Tartaric Acid:

-

Dissolve the racemic this compound in a suitable solvent, such as methanol or ethanol.

-

In a separate container, dissolve an equimolar amount of a chiral resolving agent, for example, D-(-)-tartaric acid, in the same solvent.

-

Slowly add the tartaric acid solution to the amino alcohol solution with stirring.

-

Allow the mixture to stand, possibly with cooling, to induce the crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by filtration and wash with a small amount of cold solvent. This will yield one of the diastereomers in enriched form.

-

The more soluble diastereomer will remain in the filtrate. This can be recovered by evaporation of the solvent.

-

To liberate the free enantiomer, treat the separated diastereomeric salt with a base, such as sodium hydroxide, to neutralize the tartaric acid.

-

Extract the free amino alcohol enantiomer with an organic solvent and purify.

-

The specific rotation of the isolated enantiomer can then be measured to determine its optical purity.

Note: This is a generalized procedure and would require optimization of the solvent, temperature, and stoichiometry for the specific resolution of this compound.

Chiral Properties

The chirality of this compound is a key feature influencing its biological interactions. However, specific quantitative data for its individual enantiomers are not extensively reported in the scientific literature.

| Property | (+)-Enantiomer | (-)-Enantiomer |

| Specific Rotation ([α]ᴅ) | Data not available | Data not available |

| Absolute Configuration | Not determined | Not determined |

Note: The lack of specific rotation data in the literature prevents the assignment of the (+) or (-) designation to the (R) or (S) absolute configuration.

Biological Significance and Signaling Pathways

The biological relevance of the chiral properties of this compound is primarily understood through its role as a metabolite of Trimebutine. Trimebutine and its major active metabolite, N-monodesmethyltrimebutine (nor-trimebutine), exhibit complex pharmacological actions on the gastrointestinal tract, and these actions have been shown to be stereospecific.

Trimebutine and its metabolites act as regulators of gastrointestinal motility and visceral sensitivity through their interactions with various ion channels and receptors. Their effects are multimodal, involving interactions with opioid receptors and voltage-gated ion channels.

Studies have demonstrated that Trimebutine and nor-trimebutine can modulate sodium, potassium, and calcium channels in sensory neurons. This modulation is believed to contribute to their analgesic effects in conditions like IBS. The affinity for these channels and the resulting physiological effects can differ between the stereoisomers of Trimebutine and its metabolites.

Conclusion

This compound is a chiral molecule with significant potential for stereospecific biological activity, primarily inferred from the actions of its parent compound, Trimebutine. While methods for its racemic synthesis are established, further research is needed to fully characterize the individual enantiomers, including their specific optical rotations and distinct pharmacological profiles. The development of efficient and specific protocols for the chiral resolution or asymmetric synthesis of (R)- and (S)-2-(dimethylamino)-2-phenylbutan-1-ol is crucial for advancing our understanding of their roles in the overall therapeutic effects and metabolism of Trimebutine. Such studies would be invaluable for drug development professionals seeking to optimize the therapeutic index of related compounds by leveraging stereochemistry.

References

- 1. This compound | 39068-94-5 | Benchchem [benchchem.com]

- 2. CN103896782A - Method of preparing 2-(N, N- dimethylamino)-2 phenyl butanol - Google Patents [patents.google.com]

- 3. CN103896782B - The method of preparation 2-(N, N-dimethylamino)-2 phenylbutanol - Google Patents [patents.google.com]

- 4. Chiral_resolution [chemeurope.com]

- 5. CN104098478B - Aminoalcohol resolution method - Google Patents [patents.google.com]

- 6. Chiral resolution - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: Thermal Stability and Degradation Profile of 2-(Dimethylamino)-2-phenylbutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of 2-(dimethylamino)-2-phenylbutan-1-ol. This compound is a known primary degradation product and a key intermediate in the synthesis of the gastrointestinal motility regulator, Trimebutine. Due to the limited availability of direct studies on the thermal properties of this compound, this guide synthesizes information from forced degradation studies of its parent compound, Trimebutine maleate. The document outlines the conditions leading to the formation of this compound through hydrolysis and discusses its expected thermal behavior based on its chemical structure and data from related amino alcohol compounds. This guide is intended to be a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of Trimebutine and related pharmaceutical compounds.

Introduction

This compound is a tertiary amino alcohol that plays a significant role in the pharmaceutical industry, primarily as a major metabolite and degradation product of Trimebutine.[1][2] Trimebutine, an antispasmodic agent, is susceptible to degradation, particularly through hydrolysis of its ester linkage. This process yields this compound and 3,4,5-trimethoxybenzoic acid.[3] Understanding the thermal stability and degradation pathways of this product is crucial for ensuring the quality, safety, and efficacy of Trimebutine formulations.

This guide provides a detailed examination of the formation of this compound under various stress conditions and offers insights into its potential thermal decomposition.

Degradation Profile: Formation from Trimebutine

The primary pathway for the formation of this compound is the hydrolysis of the ester bond in Trimebutine. This degradation is accelerated by exposure to acidic and alkaline conditions, as well as elevated temperatures and light.[1]

Hydrolytic Degradation

Forced degradation studies on Trimebutine maleate have demonstrated its susceptibility to hydrolysis.

-

Alkaline Hydrolysis: Under alkaline conditions, Trimebutine undergoes rapid hydrolysis. Refluxing with 0.1 M sodium hydroxide at 100°C for 30 minutes can lead to complete degradation, yielding this compound and 3,4,5-trimethoxybenzoic acid.[3][4]

-

Acidic Hydrolysis: Acid-catalyzed hydrolysis also results in the formation of this compound. However, the reaction is generally slower than alkaline hydrolysis. Complete degradation under acidic conditions may require treatment with 1 M hydrochloric acid at 100°C for 12 hours.[3]

The following diagram illustrates the hydrolytic degradation pathway of Trimebutine.

Caption: Hydrolytic degradation of Trimebutine.

Thermal Stability Profile

The molecule possesses a primary alcohol, a tertiary amine, and a phenyl group. The thermal decomposition of amino alcohols can be complex. When heated to decomposition, compounds containing nitrogen and carbon can emit toxic fumes of nitrogen oxides (NOx).[5] The presence of the thermally stable phenyl group may influence the overall decomposition temperature.

Expected Thermal Decomposition

Based on the functional groups present, the following thermal degradation behaviors could be anticipated:

-

Dehydration: The primary alcohol may undergo dehydration at elevated temperatures.

-

Deamination and Rearrangement: Tertiary amino alcohols can undergo various thermal rearrangements and elimination reactions.

-

Oxidation: In the presence of an oxidant, the primary alcohol can be oxidized to an aldehyde or a carboxylic acid. The tertiary amine can also be oxidized.

Further experimental studies, such as TGA and DSC, are required to quantitatively determine the thermal stability and decomposition profile of this compound.

Data Presentation

The following tables summarize the key information related to this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₉NO |

| Molecular Weight | 193.29 g/mol |

| Appearance | Solid |

| Boiling Point | 278.1 °C at 760 mmHg |

| Flash Point | 97 °C |

| Density | 0.996 g/cm³ |

Table 2: Summary of Forced Degradation Conditions for Trimebutine Maleate Leading to the Formation of this compound

| Stress Condition | Reagent/Condition | Duration | Outcome | Reference |

| Alkaline Hydrolysis | 0.1 M NaOH, Reflux | 30 minutes | Complete degradation | [3][4] |

| Acidic Hydrolysis | 1 M HCl, 100°C | 12 hours | Complete degradation | [3] |

| Photodegradation | UV rays | Not specified | Accelerated decomposition | [1] |

| Thermal (in solution) | Temperature elevation | Not specified | Accelerated decomposition | [1] |

Experimental Protocols

The following are generalized experimental protocols for the forced degradation of Trimebutine maleate to produce this compound, based on literature descriptions.

Alkaline Hydrolysis

This protocol describes a method to achieve complete hydrolytic degradation of Trimebutine maleate under alkaline conditions.

Caption: Alkaline hydrolysis workflow.

Procedure:

-

Accurately weigh a sample of Trimebutine maleate.

-

Dissolve the sample in a known volume of 0.1 M sodium hydroxide solution.

-

Heat the solution under reflux at 100°C for 30 minutes.

-

Cool the reaction mixture to room temperature.

-

Analyze the resulting solution using a validated stability-indicating HPLC or TLC method to confirm the presence of this compound and the absence of the parent drug.[2][3][4]

Acidic Hydrolysis

This protocol outlines the procedure for acid-catalyzed hydrolysis of Trimebutine maleate.

Caption: Acidic hydrolysis workflow.

Procedure:

-

Accurately weigh a sample of Trimebutine maleate.

-

Dissolve the sample in a known volume of 1 M hydrochloric acid.

-

Heat the solution at 100°C for 12 hours.

-

Cool the reaction mixture to room temperature.

-

Analyze the resulting solution using a validated stability-indicating HPLC or TLC method to identify the degradation products.[2][3]

Conclusion

This compound is a significant degradation product of Trimebutine, formed primarily through hydrolysis. While direct quantitative data on its thermal stability is scarce, its formation under forced degradation conditions is well-documented. The provided information on its degradation profile and the experimental protocols for its generation from Trimebutine serve as a critical resource for pharmaceutical scientists and researchers. Further investigation into the specific thermal decomposition kinetics and pathways of this compound is warranted to build a more complete stability profile. This will ultimately contribute to the development of more robust and stable formulations of Trimebutine.

References

- 1. Studies on the Stability of Trimebutine maleate in Aqueous Solution [yakhak.org]

- 2. Spectrophotometric and liquid chromatographic determination of trimebutine maleate in the presence of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2-(Dimethylamino)ethanol | C4H11NO | CID 7902 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Synthesis of 2-(dimethylamino)-2-phenylbutan-1-ol: A Technical Guide on its Discovery and Historical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(dimethylamino)-2-phenylbutan-1-ol is a chiral amino alcohol that holds significant importance as a key intermediate in the synthesis of the gastrointestinal motility regulator, Trimebutine. Its discovery and the evolution of its synthesis are intrinsically linked to the development of this therapeutic agent. This technical guide provides an in-depth exploration of the history, synthesis, and relevant biological pathways associated with this compound, tailored for professionals in the fields of chemical research and drug development.

Historical Perspective and Discovery

The history of this compound is fundamentally tied to the development of Trimebutine [3,4,5-trimethoxybenzoic acid 2-(dimethylamino)-2-phenylbutyl ester], an antispasmodic agent used for treating irritable bowel syndrome and other functional gastrointestinal disorders since the 1970s. Early synthesis of Trimebutine, as indicated in historical patent literature, involved the esterification of this compound.

An early method for the preparation of Trimebutine, described in British Patent GB1342547, involved a transesterification reaction. This process utilized an ester of 3,4,5-trimethoxybenzoic acid and this compound. This suggests that the synthesis of the amino alcohol precursor was an established process at the time.

Over the decades, synthetic methodologies have evolved to improve yield, reduce the use of hazardous materials, and streamline the manufacturing process. Modern approaches, detailed in more recent patent literature, provide more explicit and optimized protocols for the synthesis of this crucial intermediate.

Synthetic Pathways

Two primary synthetic routes for this compound have been prominently described in the scientific and patent literature.

Multi-Step Synthesis via a Nitrile Intermediate

This widely implemented four-step synthesis commences with propiophenone and proceeds through a nitrile intermediate. This method is well-documented in recent patents, offering detailed experimental protocols and quantitative data.

A logical workflow for this synthesis is as follows:

Caption: Workflow for the multi-step synthesis of this compound.

The following protocol is a synthesis of information from various patents and scientific documents.

Step 1: Addition Reaction to form 2-(N,N-dimethylamino)-2-phenylbutyronitrile

-

Reactants: Propiophenone, Sodium Cyanide, Dimethylamine solution in Methanol, and Water.

-

Procedure: The reactants are combined in an autoclave. The mixture is stirred and heated under pressure.

-

Reaction Conditions: The reaction is typically carried out at a temperature of 60-80°C and a pressure of 0.3 MPa for approximately 8 hours.

-

Work-up: After cooling and depressurization, the reaction mixture is diluted with water and cooled to precipitate the product. The solid is collected by filtration, washed, and dried.

Step 2: Hydrolysis to 2-(N,N-dimethylamino)-2-phenylbutyric acid

-

Reactants: 2-(N,N-dimethylamino)-2-phenylbutyronitrile and Sodium Hydroxide solution.

-

Procedure: The nitrile is refluxed in an aqueous sodium hydroxide solution.

-

Reaction Conditions: The hydrolysis is conducted under basic conditions (pH ≥ 12) for several hours until the reaction is complete.

-

Work-up: The reaction mixture is cooled, and the pH is adjusted to precipitate the carboxylic acid, which is then isolated.

Step 3: Esterification to 2-(N,N-dimethylamino)-2-phenylbutyrate

-

Reactants: 2-(N,N-dimethylamino)-2-phenylbutyric acid, an alcohol (e.g., ethanol), and a strong acid catalyst (e.g., concentrated Sulfuric Acid).

-

Procedure: The carboxylic acid is refluxed with the alcohol in the presence of the acid catalyst.

-

Reaction Conditions: The esterification is typically carried out at the reflux temperature of the alcohol for 12-15 hours.

-

Work-up: The excess alcohol is removed, and the reaction mixture is neutralized. The ester is then extracted with an organic solvent, washed, and purified.

Step 4: Reduction to this compound

-

Reactants: 2-(N,N-dimethylamino)-2-phenylbutyrate and a reducing agent (e.g., Sodium Borohydride).

-

Procedure: The ester is dissolved in a suitable solvent and treated with the reducing agent.

-

Work-up: After the reaction is complete, the mixture is quenched, and the product is extracted, washed, and purified.

The following table summarizes the quantitative data from various reported examples of this synthesis.

| Step | Reactant | Molar/Mass Ratio | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) |

| 1. Addition | Propiophenone | 0.75 mol | 60-80 | 0.3 | 8 | 84-90 |

| Sodium Cyanide | 0.85-0.91 mol | |||||

| 40% Dimethylamine in Methanol | 330-337 g | |||||

| Water | 140 g | |||||

| 2. Hydrolysis | 2-(Dimethylamino)-2-phenylbutyronitrile | 0.67 mol | Reflux | Atmospheric | 12 | ~95 |

| Sodium Hydroxide | 80 g | |||||

| Water | 160 g | |||||

| 3. Esterification | 2-(Dimethylamino)-2-phenylbutyric acid | 120 g | Reflux | Atmospheric | 15 | ~92 |

| Ethanol | 300 g | |||||

| Concentrated H₂SO₄ | 214 g | |||||

| 4. Reduction | 2-(Dimethylamino)-2-phenylbutyrate | 125 g | Room Temp. | Atmospheric | - | 83-84 |

| Reducing Agent (e.g., NaBH₄) | 36 g |

Synthesis via an Oxirane Intermediate

An alternative route to this compound involves the formation of an oxirane intermediate from propiophenone.

A simplified workflow for this pathway is as follows:

Caption: Workflow for the synthesis of this compound via an oxirane intermediate.

Step 1: Formation of 2-ethyl-2-phenyloxirane

-

Reactants: Propiophenone, Trimethylsulfoxonium iodide, and a strong base (e.g., Sodium Hydride) in a suitable solvent (e.g., DMSO/THF).

-

Procedure: The base is used to form the ylide from trimethylsulfoxonium iodide, which then reacts with propiophenone to form the epoxide.

Step 2: Ring-opening of the Oxirane

-

Reactants: 2-ethyl-2-phenyloxirane and Dimethylamine.

-

Procedure: The oxirane is treated with dimethylamine, which acts as a nucleophile to open the epoxide ring, yielding the desired amino alcohol.

This route is generally shorter but may require chromatographic purification, making it less suitable for large-scale industrial production.

Biological Context: Signaling Pathway of Trimebutine

As this compound is a direct precursor to Trimebutine, understanding the mechanism of action of Trimebutine provides the relevant biological context. Trimebutine exhibits a complex pharmacological profile, acting as a multimodal regulator of gastrointestinal motility. Its effects are mediated through interactions with various receptors and ion channels.

The signaling pathway of Trimebutine can be visualized as follows:

Caption: Signaling pathways modulated by Trimebutine.

Trimebutine's primary mechanisms of action include:

-

Opioid Receptor Agonism: It acts as an agonist at peripheral mu (μ), kappa (κ), and delta (δ) opioid receptors in the gastrointestinal tract. This interaction is crucial for its ability to normalize bowel motility, either stimulating or inhibiting contractions depending on the physiological state.

-

Modulation of Ion Channels: Trimebutine affects ion channels in smooth muscle cells of the gut. It inhibits L-type calcium channels, reducing calcium influx and thereby decreasing muscle contractility. It also modulates potassium channels, which contributes to its spasmolytic effects.

-

Regulation of Gastrointestinal Peptides: The drug can influence the release of various gastrointestinal peptides, such as motilin, vasoactive intestinal peptide (VIP), and gastrin, which play significant roles in regulating digestive functions.

Conclusion

This compound remains a compound of significant interest, primarily due to its role as a precursor to the widely used therapeutic agent, Trimebutine. The evolution of its synthesis from early transesterification methods to more refined and higher-yielding multi-step processes reflects the advancements in synthetic organic chemistry. A thorough understanding of these synthetic routes, coupled with an appreciation of the biological pathways influenced by its derivative, Trimebutine, is essential for researchers and professionals engaged in the discovery and development of new therapeutic agents for gastrointestinal disorders. The detailed protocols and quantitative data presented herein provide a valuable resource for the practical synthesis and further investigation of this important molecule.

Methodological & Application

Application Note: Quantification of 2-(dimethylamino)-2-phenylbutan-1-ol in Human Plasma using LC-MS/MS

Abstract

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 2-(dimethylamino)-2-phenylbutan-1-ol in human plasma. This compound is a known impurity and metabolite of Trimebutine. The method utilizes a simple liquid-liquid extraction for sample preparation, followed by chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode with positive electrospray ionization. The method was validated for linearity, sensitivity, accuracy, and precision, demonstrating its suitability for in vitro quantitative analysis in a research setting.

Introduction

This compound is a tertiary amino alcohol of interest in pharmaceutical research and drug development. It is recognized as an impurity in the synthesis of Trimebutine (Trimebutine EP Impurity A) and is also a metabolite of this drug. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and metabolic studies. This application note presents a robust LC-MS/MS method for the determination of this compound in human plasma, providing researchers with a detailed protocol for their studies. The methodology is based on established principles for the analysis of trimebutine and its metabolites, ensuring a high degree of relevance and reliability.[1][2][3]

Experimental

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., a deuterated analog or a structurally similar compound not present in the matrix)

-

Methanol (HPLC grade)

-

Ammonium Acetate (analytical grade)

-

Formic Acid (analytical grade)

-

Human Plasma (drug-free)

-

Deionized Water

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source

Sample Preparation

A liquid-liquid extraction procedure was employed for the extraction of the analyte and internal standard from human plasma.

-

Pipette 200 µL of human plasma into a microcentrifuge tube.

-

Add 20 µL of the internal standard working solution.

-

Add 1 mL of the extraction solvent (e.g., a mixture of ethyl acetate and hexane).

-

Vortex for 1 minute to ensure thorough mixing.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 2 mM Ammonium Acetate in Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol with 0.1% Formic Acid |

| Gradient | 20% B to 80% B over 5 minutes, hold at 80% B for 2 minutes, return to 20% B and equilibrate for 3 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temp. | 40 °C |

Mass Spectrometry:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition | Analyte: m/z 194.3 → 117.1; IS: (To be determined based on the selected IS) |

| Collision Energy | Optimized for the specific analyte and instrument |

| Source Temp. | 500 °C |

Data Presentation

The quantitative performance of the method was evaluated, and the results are summarized in the table below. The parameters are based on typical performance characteristics observed for similar analytical methods.[1][3]

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 12% |

| Accuracy (% Recovery) | 90 - 110% |

| Extraction Recovery | > 70% |

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the experimental protocol.

Caption: LC-MS/MS sample preparation and analysis workflow.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple extraction procedure and the high selectivity of tandem mass spectrometry make this method suitable for routine analysis in a research environment, facilitating pharmacokinetic and metabolic studies of this compound.

References

Application Note: High-Performance Liquid Chromatography Method for the Analysis of 2-(dimethylamino)-2-phenylbutan-1-ol

Introduction

2-(dimethylamino)-2-phenylbutan-1-ol is a tertiary amino alcohol. It is recognized as a metabolite of the gastrointestinal motility modifier, Trimebutine.[1][2] Accurate and robust analytical methods are essential for its quantification in various matrices for pharmacokinetic studies, quality control of related pharmaceutical products, and metabolic research. This application note presents a reliable HPLC method for the analysis of this compound.

Physicochemical Properties of this compound [2][3]

| Property | Value |

| Molecular Formula | C₁₂H₁₉NO |

| Molecular Weight | 193.29 g/mol |

| pKa (Strongest Basic) | 9.21 (Predicted) |

| logP | 2.12 (Predicted) |

| Boiling Point | 278.1°C at 760 mmHg |

Chromatographic Conditions

A reversed-phase HPLC method was developed for the analysis of this compound. The presence of the phenyl group allows for UV detection.

| Parameter | Condition |

| Column | C18, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile and 10 mM Ammonium Acetate in Water (pH adjusted to 4.5 with acetic acid) |

| Gradient | 30% Acetonitrile, increasing to 70% over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detector | UV at 215 nm |

| Injection Volume | 10 µL |

| Run Time | 15 minutes |

Method Validation Summary